molecular formula C38H58O4 B1264987 3-Demethylubiquinol-6

3-Demethylubiquinol-6

Katalognummer: B1264987
Molekulargewicht: 578.9 g/mol
InChI-Schlüssel: ZQXNZNKHQXLVCV-HGJBZHBGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-Demethylubiquinol-6 is a defined intermediate in the endogenous biosynthesis pathway of ubiquinone (Coenzyme Q), an essential isoprenoid quinone that functions as an electron carrier in mitochondrial and bacterial respiratory chains . This compound serves as a direct substrate for the enzyme hexaprenyldihydroxybenzoate methyltransferase (COQ3), which catalyzes a critical O-methyltransferase step in the pathway to produce ubiquinol-6 . As a research reagent, it is invaluable for in vitro studies aimed at elucidating the intricate sequence of enzymatic reactions in CoQ biosynthesis, investigating the function and kinetics of COQ3 methyltransferase, and studying the assembly and regulation of the multi-enzyme COQ metabolon . Researchers can utilize this compound to probe enzyme deficiencies, characterize mutant strains of model organisms that accumulate biosynthetic intermediates, and explore the biochemical basis of primary CoQ10 deficiency syndromes. Its use is fundamental for advancing the understanding of cellular bioenergetics, mitochondrial dysfunction, and the development of potential therapeutic strategies for related metabolic diseases. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or personal use.

Eigenschaften

Molekularformel

C38H58O4

Molekulargewicht

578.9 g/mol

IUPAC-Name

5-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]-3-methoxy-6-methylbenzene-1,2,4-triol

InChI

InChI=1S/C38H58O4/c1-27(2)15-10-16-28(3)17-11-18-29(4)19-12-20-30(5)21-13-22-31(6)23-14-24-32(7)25-26-34-33(8)35(39)37(41)38(42-9)36(34)40/h15,17,19,21,23,25,39-41H,10-14,16,18,20,22,24,26H2,1-9H3/b28-17+,29-19+,30-21+,31-23+,32-25+

InChI-Schlüssel

ZQXNZNKHQXLVCV-HGJBZHBGSA-N

Isomerische SMILES

CC1=C(C(=C(C(=C1O)O)OC)O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C

Kanonische SMILES

CC1=C(C(=C(C(=C1O)O)OC)O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C

Herkunft des Produkts

United States

Enzymology of 3 Demethylubiquinol 6 Metabolism

O-Methyltransferase Activities in Ubiquinone Biosynthesis

The biosynthesis of ubiquinone involves two critical O-methylation steps. These reactions are catalyzed by a class of enzymes known as O-methyltransferases, which transfer a methyl group from a donor molecule, typically S-adenosyl-L-methionine (AdoMet), to a hydroxyl group on the benzoquinone ring of the ubiquinone precursor.

COQ3-Mediated Methylation of 3-Demethylubiquinol-6

In eukaryotes, the enzyme COQ3 is a key O-methyltransferase responsible for two distinct methylation events in the ubiquinone biosynthetic pathway. portlandpress.comnih.gov One of these is the final step, the methylation of this compound to form ubiquinol-6. uniprot.org This enzyme is a mitochondrial protein, peripherally associated with the matrix-facing side of the inner mitochondrial membrane. nih.govyeastgenome.org The human equivalent of this enzyme is also a mitochondrial protein. uniprot.org

COQ3 exhibits a degree of flexibility in its substrate recognition, particularly concerning the length of the polyprenyl tail attached to the benzoquinone head group. genome.jpenzyme-database.orgqmul.ac.uk Ubiquinones from different organisms possess varying numbers of prenyl units; for instance, Saccharomyces cerevisiae (yeast) synthesizes ubiquinone-6, while rats produce ubiquinone-9 and humans synthesize ubiquinone-10. genome.jpenzyme-database.orgqmul.ac.uk Despite this natural variation, the COQ3 enzyme generally displays low specificity for the number of prenyl units. genome.jpenzyme-database.orgqmul.ac.uk

Experimental evidence has demonstrated this flexibility. For example, the human COQ3 enzyme can successfully restore the biosynthesis of ubiquinone-6 in yeast mutants lacking a functional COQ3 gene. nih.govgenome.jpenzyme-database.orgqmul.ac.uk Furthermore, in vitro assays using farnesylated analogs of ubiquinone intermediates, which have a shorter prenyl tail, have shown that both yeast and rat COQ3 can recognize and methylate these substrates. nih.govnih.gov Specifically, both yeast and rat Coq3p can use the demethyl-Q3 precursor as a substrate. ucla.edu This indicates that the catalytic activity of COQ3 is not strictly dependent on the native length of the polyprenyl side chain.

Table 1: Substrate Specificity of COQ3 and its Homologs

Enzyme/Organism Natural Ubiquinone Product Can Methylate Shorter-Chain Analogs (e.g., farnesylated) Cross-Species Complementation
Saccharomyces cerevisiae (Yeast) COQ3 Ubiquinone-6 Yes nih.govucla.edu N/A
Rat COQ3 Ubiquinone-9 Yes nih.govucla.edu N/A
Human COQ3 Ubiquinone-10 Yes nih.gov Can rescue yeast coq3 mutant nih.govgenome.jpenzyme-database.orgqmul.ac.uk

The catalytic activity of COQ3 is dependent on specific cofactors. Like many methyltransferases, COQ3 utilizes S-adenosyl-L-methionine (AdoMet) as the methyl group donor. portlandpress.comuniprot.orgucla.edu The reaction involves the transfer of a methyl group from AdoMet to the hydroxyl group of 3-demethylubiquinol, resulting in the formation of ubiquinol (B23937) and S-adenosyl-L-homocysteine. uniprot.orgenzyme-database.org

In addition to AdoMet, the activity of COQ3 and its prokaryotic homolog, UbiG, often requires the presence of a divalent cation. ucla.edu This requirement is similar to that of other catechol-O-methyltransferases (COMTs), although there is no significant primary amino acid sequence homology between COQ3/UbiG and COMTs beyond the AdoMet-binding motifs. ucla.edu

The COQ3 protein is a component of a larger multi-subunit enzyme complex, sometimes referred to as the "CoQ-synthome" or "Complex Q," which is responsible for the terminal stages of coenzyme Q biosynthesis. portlandpress.comnih.govnih.gov This complex is thought to include at least COQ3, COQ4, COQ5, COQ6, COQ7, and COQ9. uniprot.orgnih.gov The assembly of this complex is believed to be crucial for the efficient synthesis of ubiquinone. portlandpress.com

UbiG O-Methyltransferase Activity

In prokaryotes such as Escherichia coli, the O-methyltransferase responsible for the final two methylation steps in ubiquinone biosynthesis is encoded by the ubiG gene. nih.govnih.govuniprot.org The UbiG protein is functionally homologous to the eukaryotic COQ3 and shares significant amino acid sequence identity (approximately 40% with yeast Coq3p). nih.govnih.gov

UbiG catalyzes the conversion of 3-demethylubiquinone to ubiquinone. nih.gov Research has shown that purified UbiG can catalyze both O-methylation steps in the pathway. nih.govresearchgate.net In vitro assays using synthetic farnesylated substrate analogs have demonstrated that UbiG can methylate both the eukaryotic intermediate, 3,4-dihydroxy-5-farnesylbenzoate, and the E. coli intermediate, 2-farnesyl-6-hydroxyphenol. nih.gov

Comparative Enzymatic Functions across Diverse Organisms

This conservation is highlighted by complementation studies. For instance, the E. coli ubiG gene, when modified with a mitochondrial targeting sequence, can restore respiration and ubiquinone biosynthesis in a yeast coq3 mutant. nih.gov This demonstrates that UbiG can effectively substitute for COQ3 in vivo, provided it is localized to the correct cellular compartment. nih.gov Similarly, human COQ3 can complement a yeast coq3 null mutant. nih.gov

Table 2: Comparison of COQ3 and UbiG O-Methyltransferases

Feature COQ3 (Eukaryotes) UbiG (Prokaryotes)
Organism Example Saccharomyces cerevisiae, Human Escherichia coli
Cellular Localization Mitochondrial inner membrane (matrix side) nih.govyeastgenome.org Plasma membrane researchgate.net
Number of Methylation Steps Catalyzed Two portlandpress.comuniprot.orgnih.gov Two nih.govnih.govnih.govresearchgate.net
Cofactors S-adenosyl-L-methionine, Divalent cation uniprot.orgucla.edu S-adenosyl-L-methionine, Divalent cation nih.gov
Functional Complementation Human COQ3 can complement yeast coq3 mutant nih.gov E. coli UbiG can complement yeast coq3 mutant (with mitochondrial targeting) nih.gov

Hydroxylase Involvement in 3-Demethylubiquinol Formation (e.g., UbiF, COQ7)

The formation of 3-demethylubiquinol, the substrate for the final methylation step by COQ3/UbiG, requires a hydroxylation reaction. This step is catalyzed by a different class of enzymes, the hydroxylases. In E. coli, this function is carried out by the UbiF enzyme, also known as 3-demethoxyubiquinol 3-hydroxylase. kegg.jpuniprot.org In eukaryotes such as yeast and humans, the homologous enzyme is COQ7. tandfonline.comkegg.jpreactome.org

These monooxygenase enzymes introduce a hydroxyl group at the C5 position of the benzoquinone ring of the precursor, 6-methoxy-3-methyl-2-polyprenyl-1,4-benzoquinol (demethoxyubiquinone), to produce 3-demethylubiquinol. researchgate.netreactome.org The yeast COQ7 protein is a component of the mitochondrial CoQ-synthome complex, working in concert with other COQ proteins. portlandpress.com Interestingly, while the E. coli UbiF hydroxylase can rescue a yeast coq7 point mutant, it fails to rescue a coq7 null mutant, suggesting that in yeast, COQ7 may have additional functions beyond its catalytic role, possibly related to the stability or organization of the biosynthetic complex. portlandpress.com

Interactions with Other Biosynthetic Enzymes and Protein Complexes (e.g., COQ complex, RTN4IP1 Oxidoreductase)

The metabolism of this compound is not carried out by isolated enzymes but rather through a sophisticated interplay with a multi-subunit protein assembly, the COQ complex, and other associated factors like the RTN4IP1 oxidoreductase. This complex, also referred to as the CoQ synthome, is believed to be associated with the matrix side of the inner mitochondrial membrane. portlandpress.com

The COQ complex in humans is composed of at least six core proteins: COQ3, COQ4, COQ5, COQ6, COQ7, and COQ9. uniprot.org These proteins work in concert to carry out the final steps of CoQ biosynthesis. The stability and function of this complex are crucial, as the absence of certain components, such as COQ4, can lead to the instability of other Coq proteins. tandfonline.com

COQ Complex Components and their Putative Roles in this compound Metabolism:

ProteinFunctionInteraction with this compound Metabolism
COQ3 O-methyltransferaseDirectly responsible for the final methylation step, converting this compound to ubiquinol-6. uniprot.orguniprot.orggenecards.org
COQ4 Scaffolding proteinEssential for the assembly and stability of the COQ complex, indirectly impacting the processing of this compound. tandfonline.commiloa.eu
COQ5 C-methyltransferaseInvolved in an earlier methylation step in the CoQ biosynthesis pathway.
COQ6 MonooxygenaseCatalyzes a hydroxylation step prior to the formation of the direct precursor to this compound. biorxiv.org
COQ7 HydroxylaseCatalyzes the hydroxylation of 5-demethoxyubiquinone, leading to the formation of 3-demethylubiquinol. biorxiv.orgreactome.org
COQ9 Lipid-binding proteinBelieved to bind and present the quinone intermediates to the catalytic enzymes, including COQ7. reactome.org

A significant recent discovery in the enzymology of CoQ biosynthesis is the role of RTN4IP1 (Reticulon 4 Interacting Protein 1) , also known as OPA10. nih.govgenecards.org This mitochondrial NAD(P)H oxidoreductase is essential for the O-methylation activity of COQ3. nih.gov In vitro studies have demonstrated that RTN4IP1 can catalyze the reduction of 3-demethylubiquinone to 3-demethylubiquinol. uniprot.org This finding suggests that RTN4IP1 may play a crucial role in ensuring that the substrate for COQ3 is in the correct reduced state for the final methylation reaction. Pathogenic variants in RTN4IP1 have been shown to impair coenzyme Q biosynthesis, highlighting its critical function in this pathway. biorxiv.orgbiorxiv.org

Metabolon Formation and Compartmentalization in Ubiquinone Biosynthesis

The concept of a metabolon , a transient structural and functional complex of sequential enzymes in a metabolic pathway, is central to understanding the efficiency of ubiquinone biosynthesis. nih.govbiorxiv.orgnih.govresearchgate.net The COQ complex is a prime example of such a metabolon, where the close proximity of the enzymes is thought to facilitate substrate channeling . nih.govbiorxiv.orgnih.govresearchgate.net This process involves the direct transfer of intermediates, such as this compound, from one enzyme active site to the next without diffusing into the bulk mitochondrial matrix. researchgate.netspringernature.com

Substrate channeling within the COQ metabolon offers several advantages:

Increased local concentration of intermediates: This enhances the rate of sequential reactions.

Protection of unstable intermediates: The direct transfer shields reactive molecules from degradation or side reactions.

Prevention of intermediate loss: It minimizes the diffusion of hydrophobic intermediates into the mitochondrial membrane.

The formation of the COQ metabolon can be dynamic and may be dependent on the presence of its substrates. rupress.org Studies in yeast have shown that CoQ biosynthetic proteins can assemble into domains at contact sites between the endoplasmic reticulum (ER) and mitochondria, suggesting a high degree of spatial organization. rupress.org While the initial steps of the CoQ biosynthetic pathway, such as the synthesis of the 4-hydroxybenzoate (B8730719) head group, may occur in the ER, the final modifications, including the steps involving this compound, take place in the mitochondria. nih.gov This compartmentalization necessitates the transport of intermediates between organelles, further underscoring the importance of a highly organized biosynthetic machinery. The assembly of the COQ proteins into a metabolon at the inner mitochondrial membrane ensures that once the precursors arrive, they are efficiently converted to the final product, ubiquinol. tandfonline.commiloa.eunih.gov

Genetic and Molecular Determinants of 3 Demethylubiquinol 6 Biogenesis

Genomic Organization of Genes Encoding 3-Demethylubiquinol-6 Modifying Enzymes (e.g., COQ3, UbiG)

The biosynthesis of this compound is orchestrated by a conserved set of genes, with COQ3 in eukaryotes and its homolog ubiG in prokaryotes playing a central role. These genes encode the O-methyltransferase responsible for a key methylation step in the coenzyme Q biosynthetic pathway.

In humans, the COQ3 gene is located on chromosome 6 at position q16.2. nih.govgenecards.org It comprises 9 exons and spans a genomic region of approximately 24,795 base pairs. nih.govgenecards.org The gene is oriented on the minus strand of the chromosome. genecards.org The human COQ3 gene encodes a protein of 369 amino acids with a molecular mass of about 41,054 Da. genecards.org

In the model organism Saccharomyces cerevisiae (baker's yeast), the COQ3 gene is essential for ubiquinone (coenzyme Q6 in yeast) biosynthesis. yeastgenome.org It encodes a 3,4-dihydroxy-5-hexaprenylbenzoate methyltransferase. yeastgenome.orgnih.gov The yeast Coq3 protein is 40% identical to the Escherichia coli UbiG protein, and both contain conserved motifs characteristic of S-adenosyl-L-methionine (AdoMet)-dependent methyltransferases. ucla.edu

The ubiG gene in E. coli is also a key player in coenzyme Q biosynthesis. nih.gov It encodes a bifunctional enzyme, 3-demethylubiquinone-8 3-O-methyltransferase and 2-octaprenyl-6-hydroxyphenol methylase. unam.mx The genomic organization of ubiG and other ubi genes in E. coli has been extensively studied to understand the coordinated regulation of this vital metabolic pathway. nih.gov

GeneOrganismChromosomal LocationKey Features
COQ3 Homo sapiens (Human)6q16.2 nih.govgenecards.org9 exons, ~24.8 kb in size nih.govgenecards.org
COQ3 Saccharomyces cerevisiae (Yeast)Chromosome IVEncodes a 32.7 kDa protein ucla.edu
ubiG Escherichia coliEncodes a bifunctional O-methyltransferase unam.mx

Transcriptional and Translational Regulation of Ubiquinone Biosynthetic Genes

The expression of genes involved in ubiquinone biosynthesis, including those responsible for the formation of this compound, is tightly regulated at both the transcriptional and translational levels to meet the cell's metabolic demands.

Transcriptional Regulation: In yeast, the expression of COQ genes is influenced by the carbon source available. karger.com For instance, the transcription of these genes is generally upregulated when cells are grown on non-fermentable carbon sources, which necessitates respiratory metabolism. karger.com Several transcription factors are involved in this regulation, including Hap2/3/4/5 complex and Msn2/4p, which respond to metabolic state and stress conditions, respectively. karger.com

In mammalian cells, transcription factors such as PPARα and NF-κB have been implicated in the regulation of CoQ biosynthesis. nih.govnih.gov PPARα may link CoQ production to lipid metabolism, while NF-κB can induce COQ7 expression in response to oxidative stress. nih.govnih.gov Furthermore, studies in zebrafish have shown that the erythropoietic transcription factor TIFγ directly targets CoQ biosynthesis genes. nih.gov

Translational and Post-Transcriptional Regulation: Beyond transcription, the biosynthesis of coenzyme Q is also controlled at the post-transcriptional and translational levels. The RNA-binding protein Puf3p in yeast has been shown to regulate the mRNA of COQ5, a gene in the CoQ biosynthetic pathway. nih.gov In mammals, the RNA-binding protein CLUH binds to the mRNA transcripts of several mitochondrial proteins, including COQ3 and COQ6. nih.gov

Mutations in the clk-1 gene in Caenorhabditis elegans, which is involved in ubiquinone biosynthesis, lead to an extension of lifespan and are associated with a repression of cytoplasmic mRNA translation. life-science-alliance.orglife-science-alliance.org This suggests a link between ubiquinone metabolism and the global regulation of protein synthesis. This translational repression is characterized by a reduction in polyribosome formation. life-science-alliance.orglife-science-alliance.org

Mutational Analysis and Functional Genomics in Model Systems (e.g., coq3 deletion mutants in Saccharomyces cerevisiae)

The use of model organisms, particularly Saccharomyces cerevisiae, has been instrumental in dissecting the function of genes involved in this compound biogenesis. Deletion of the COQ3 gene in yeast results in a complete deficiency of coenzyme Q. ucla.edu

coq3Δ mutants exhibit several distinct phenotypes:

Respiratory Deficiency: They are unable to grow on non-fermentable carbon sources like glycerol, as coenzyme Q is essential for the mitochondrial electron transport chain. ucla.edu

Accumulation of Intermediates: These mutants accumulate the precursor 3-hexaprenyl-4-hydroxybenzoic acid. ucla.edu

Oxidative Stress Sensitivity: coq deletion mutants in Schizosaccharomyces pombe are sensitive to oxidative stress. plos.orgnih.gov

Functional complementation studies have demonstrated the conservation of the CoQ biosynthetic pathway across different species. For example, the human COQ3 gene can rescue the respiratory defect of a yeast coq3Δ mutant, although it may require the addition of a mitochondrial targeting sequence for proper localization. plos.orgnih.gov Similarly, the AtCOQ3 gene from Arabidopsis thaliana can functionally complement the yeast coq3 deletion mutant, restoring respiration and ubiquinone synthesis. nih.gov

Model OrganismMutantPhenotypeComplementation
Saccharomyces cerevisiaecoq3ΔRespiratory deficient, accumulates 3-hexaprenyl-4-hydroxybenzoic acid ucla.eduucla.eduHuman COQ3 and Arabidopsis thalianaAtCOQ3 nih.govplos.org
Schizosaccharomyces pombecoq deletion mutantsSensitive to oxidative stress, require antioxidant for growth on minimal medium plos.orgnih.govHuman and A. thalianaCOQ genes plos.orgnih.gov
Caenorhabditis elegansclk-1 mutantsExtended lifespan, reduced respiration, repression of mRNA translation life-science-alliance.orglife-science-alliance.orgN/A

Protein Structural Insights Relevant to this compound Interactions

Understanding the three-dimensional structure of the enzymes involved in this compound biogenesis is crucial for elucidating their catalytic mechanisms and interactions. While the crystal structure of the full human COQ3 protein is not yet available, insights have been gained from homology modeling and studies of related enzymes.

The E. coli UbiG protein, a homolog of COQ3, has been structurally characterized. nih.gov These studies have identified a unique, conserved membrane-binding region. unam.mx It is proposed that the interaction of this region with the cytoplasmic membrane may create a channel for the substrate S-adenosyl-L-methionine (SAM) to access its binding site. unam.mx

The COQ3 protein is a component of a multi-subunit complex in mitochondria, often referred to as the "COQ metabolon". This complex is thought to include at least COQ3, COQ4, COQ5, COQ6, COQ7, and COQ9. genecards.org The formation of this complex is believed to enhance the efficiency of the biosynthetic pathway by channeling intermediates between enzymes.

Computational modeling, such as that performed by AlphaFold, has provided predicted structures for many proteins, including those in the coenzyme Q biosynthetic pathway. biorxiv.org For instance, COQ7, which catalyzes the step immediately following the formation of 3-demethylubiquinol, is predicted to have a helix-bundle fold. biorxiv.org These structural models serve as valuable tools for generating hypotheses about protein function and interaction.

Cellular and Organismal Context of 3 Demethylubiquinol 6

Subcellular Localization of 3-Demethylubiquinol-6 Biosynthetic Machinery (e.g., Mitochondrial Inner Membrane)

The biosynthesis of coenzyme Q (CoQ), a pathway in which this compound is an intermediate, is a highly conserved process that primarily occurs within the mitochondria. nih.gov Specifically, the enzymatic machinery responsible for the later stages of CoQ synthesis is localized to the inner mitochondrial membrane (IMM). nih.govuniprot.orgjensenlab.org In eukaryotes, the production of CoQ takes place predominantly at the IMM. nih.gov

The enzymes involved in the modification of the quinone head group of CoQ form a multi-protein complex known as the "CoQ-synthome" or "complex Q". nih.gov This complex is situated on the matrix face of the inner mitochondrial membrane. nih.govnih.gov The localization of this machinery to the IMM is critical for its function, as CoQ plays a central role in the mitochondrial electron transport chain (ETC) by transferring electrons between complex I or II and complex III. nih.govnih.gov This vital function underscores the importance of the IMM as the primary site of CoQ biosynthesis. nih.gov

Biochemical fractionation studies in yeast have further confirmed that the proteins Coq3p through Coq9p, which are involved in the terminal steps of CoQ biosynthesis, are peripherally associated with the matrix-facing side of the inner membrane. nih.gov This strategic positioning allows for the efficient synthesis and delivery of CoQ to the ETC components embedded within the same membrane.

Roles in Microbial Ubiquinone Systems (e.g., Escherichia coli, Saccharomyces cerevisiae, Pseudomonas syringae, Bifidobacterium breve)

3-Demethylubiquinol serves as a crucial intermediate in the biosynthesis of ubiquinone (coenzyme Q) across a range of microbial species. The specific length of the isoprenoid tail of the final ubiquinone molecule can vary between organisms.

Escherichia coli : In E. coli, the biosynthesis of ubiquinone-8 (Q8) involves a series of enzymatic reactions. nih.govnih.gov 3-demethylubiquinol-8 is an intermediate in this pathway. pathbank.orgecmdb.ca The synthesis of Q8 is essential for the bacterium's electron transport chain, particularly when oxygen or nitrate is used as the terminal electron acceptor. nih.govresearchgate.net Several genes, including ubiB, ubiH, and ubiF, encode enzymes responsible for hydroxylation steps in the Q8 biosynthetic pathway. nih.gov

Saccharomyces cerevisiae : In the yeast S. cerevisiae, 3-demethylubiquinone-6 is a precursor to ubiquinone-6 (Q6). nih.gov The biosynthesis of Q6 is critical for respiration, and mutants deficient in this pathway are unable to grow on non-fermentable carbon sources. nih.gov The Coq5p protein, a C-methyltransferase located in the mitochondria, is required for a specific methylation step in the conversion of a polyprenylated benzoquinone intermediate. nih.gov The regulation of Q6 biosynthesis is influenced by factors such as glucose concentration, with high glucose levels repressing ubiquinone-6 production. nih.gov

Pseudomonas syringae : Pseudomonas syringae, a plant pathogenic bacterium, also synthesizes ubiquinone. While the direct role of this compound is not explicitly detailed in the provided search results, the bacterium's virulence is linked to its metabolic and regulatory systems, such as the type III secretion system (T3SS). embopress.orgnih.govembopress.orgnih.govcityu.edu.hk The ability of P. syringae to sense and respond to host-derived compounds, including polyphenols, influences its pathogenicity. embopress.orgembopress.org

Bifidobacterium breve : Bifidobacterium breve, a probiotic bacterium, has been shown to influence the metabolic profiles of its host. nih.govnih.govresearchgate.net While the specific role of this compound within B. breve itself is not detailed, studies have shown that this bacterium can modulate host metabolic pathways, including those related to energy metabolism and oxidative stress. nih.govnih.gov

Table 1: Role of 3-Demethylubiquinol in Microbial Systems

Organism Final Ubiquinone Key Role of Ubiquinone Pathway
Escherichia coli Ubiquinone-8 (Q8) Essential for electron transport with oxygen or nitrate. nih.gov
Saccharomyces cerevisiae Ubiquinone-6 (Q6) Critical for mitochondrial respiration. nih.gov
Pseudomonas syringae Not specified Virulence and host interaction. embopress.orgnih.gov
Bifidobacterium breve Not specified Modulation of host metabolism. nih.govnih.gov

Presence and Metabolism in Non-Human Eukaryotic Models (e.g., Rat, Chimpanzee)

Studies in non-human eukaryotic models have provided insights into the metabolism of compounds related to this compound and the broader pathways of ubiquinone biosynthesis.

Rat Models : Research in rats has been instrumental in understanding various metabolic pathways. For instance, studies on the metabolism of 3-O-methyl-(+)-catechin in rats showed that it is further metabolized through methylation and conjugation with glucuronic acid before being excreted. nih.gov While this is a different compound, it demonstrates the metabolic capabilities of rats to process and excrete methylated phenolic compounds. Other studies in rat models have investigated metabolic changes in response to various conditions, highlighting alterations in pathways such as amino acid and vitamin metabolism. mdpi.com Additionally, research on rat heart microsomes has identified delta-6-desaturase activity, an enzyme involved in fatty acid metabolism, and its changes with aging. nih.gov

Chimpanzee Studies : Comparative studies between humans and chimpanzees have revealed differences in metabolic gene expression, particularly in astrocytes. nih.gov These studies have shown species-specific expression patterns of genes involved in aerobic glycolysis and other metabolic pathways. nih.gov While not directly focused on this compound, this research underscores the evolutionary divergence in metabolic regulation among primates.

Broader Metabolic Pathway Interconnections (e.g., Biosynthesis of Secondary Metabolites, Electron Transport Chain)

The biosynthesis of this compound is intricately connected to several fundamental metabolic pathways, most notably the electron transport chain and the biosynthesis of other secondary metabolites.

Electron Transport Chain (ETC) : The primary and most well-established interconnection is with the mitochondrial ETC. nih.govnih.gov Ubiquinone, the final product of the pathway involving 3-demethylubiquinol, is an essential mobile electron carrier that shuttles electrons from Complex I (NADH-ubiquinone oxidoreductase) and Complex II (succinate dehydrogenase) to Complex III (Q-cytochrome c oxidoreductase). nih.govwikipedia.org This process, known as the Q cycle, is crucial for the generation of a proton gradient across the inner mitochondrial membrane, which in turn drives ATP synthesis via oxidative phosphorylation. wikipedia.orgyoutube.com

Biosynthesis of Secondary Metabolites : The ubiquinone biosynthetic pathway is also considered a part of the broader network of secondary metabolite biosynthesis. genome.jpgenome.jp The precursors for ubiquinone synthesis are derived from other central metabolic pathways. The aromatic ring portion is derived from the shikimate pathway (in bacteria and plants) or from tyrosine metabolism (in animals), while the isoprenoid tail is synthesized via the mevalonate (B85504) or non-mevalonate pathways, which also produce precursors for a vast array of other secondary metabolites like sterols and carotenoids.

Furthermore, coenzyme Q itself participates in other cellular redox processes beyond the ETC. It is involved in the metabolism of fatty acids, amino acids, and pyrimidines. nih.govmdpi.com It also functions as a lipid-soluble antioxidant, protecting cellular membranes from oxidative damage. mdpi.commdpi.com

Table 2: Interconnections of the Ubiquinone Biosynthetic Pathway

Interconnected Pathway Description
Electron Transport Chain Ubiquinone is a critical mobile electron carrier between Complexes I/II and III. nih.govnih.gov
Secondary Metabolite Biosynthesis Shares precursors with pathways for sterols, carotenoids, etc. genome.jpgenome.jp
Amino Acid Metabolism The aromatic ring precursor is derived from tyrosine in animals. mdpi.com
Fatty Acid Metabolism Coenzyme Q is involved in the beta-oxidation of fatty acids. nih.govmdpi.com
Pyrimidine Biosynthesis Coenzyme Q acts as an electron acceptor for dihydroorotate dehydrogenase. mdpi.com

Advanced Research Methodologies for 3 Demethylubiquinol 6 Studies

In Vitro Enzyme Activity Assays and Kinetic Analysis

In vitro enzyme activity assays are fundamental laboratory procedures used to measure the rate of enzyme-catalyzed reactions under controlled conditions. wikipedia.org These assays are crucial for understanding the function and catalytic mechanism of enzymes involved in the 3-Demethylubiquinol-6 metabolic pathway, particularly the FAD-dependent monooxygenase Coq6. Coq6 is the enzyme responsible for the C5-hydroxylation of the benzoquinone ring, a critical step in the biosynthesis of Coenzyme Q. plos.orgnih.gov

To characterize the activity of Coq6, researchers perform enzymatic assays by monitoring the consumption of co-substrates like NADH or NADPH spectrophotometrically. plos.orgnih.gov The decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH/NADPH, provides a measure of the enzyme's activity. plos.orgnih.gov The reaction mixtures from these assays are subsequently analyzed using High-Performance Liquid Chromatography (HPLC) to identify and quantify the reaction products, confirming the enzymatic conversion. plos.orgnih.gov

Table 1: Parameters for In Vitro Assay of Coq6 Activity

ParameterDescriptionTypical Method of MeasurementReference
Enzyme SourcePurified Coq6 protein, often as a recombinant fusion protein (e.g., Coq6p-MBP).Protein expression and purification from E. coli. plos.orgnih.gov
SubstrateA Coenzyme Q precursor that requires C5-hydroxylation, such as 3-hexaprenyl-4-hydroxyphenol.Synthesized or extracted compound. plos.orggoogle.com
CofactorFlavin adenine (B156593) dinucleotide (FAD) is used by Coq6.Confirmed through biochemical analysis of the purified protein. plos.orgnih.gov
Co-substrateNADH or NADPH, which provides reducing equivalents.Added to the reaction mixture. plos.orgnih.gov
Activity MeasurementMonitoring the rate of NADH/NADPH consumption.Spectrophotometry at 340 nm. plos.orgnih.gov
Product ConfirmationIdentification and quantification of the hydroxylated product.High-Performance Liquid Chromatography (HPLC). plos.orgnih.gov

Protein Purification and Reconstitution Approaches

The study of enzymes like Coq6, which are involved in the metabolism of lipid-soluble intermediates such as this compound, necessitates their isolation from the complex cellular environment. Protein purification is a series of processes intended to isolate a single type of protein from a complex mixture. For Coq6, this is typically achieved by overexpressing the protein in a host system like E. coli. nih.gov Often, the protein is expressed as a fusion protein, for example, with a Maltose-Binding Protein (MBP) tag, which facilitates purification via affinity chromatography. nih.gov

Coq6 is a peripheral membrane protein that associates with the matrix side of the inner mitochondrial membrane. nih.gov Because it acts on hydrophobic substrates within the membrane, studying its function often requires reconstitution. This process involves inserting the purified protein into an artificial lipid bilayer, such as liposomes, which mimics its natural membrane environment. This approach is critical for assessing the enzyme's activity on its lipophilic substrates.

Challenges in this process include achieving high yields of the purified protein and ensuring it retains its necessary cofactor, FAD. nih.gov In some cases, researchers have found that expressing a truncated version of the enzyme, lacking a portion of its C-terminus, can lead to higher yields and better cofactor retention without compromising its kinetic properties. nih.gov

Genetic Engineering and CRISPR/Cas9 Applications in Biosynthetic Pathway Modulation

Genetic engineering techniques, particularly the CRISPR/Cas9 system, have become powerful tools for modulating biosynthetic pathways to understand the function of specific genes and enzymes. This technology allows for precise editing of an organism's genome, including gene knockout, insertion, and modification.

In the context of the Coenzyme Q biosynthesis pathway, CRISPR/Cas9 has been instrumental. For example, researchers have generated human cell lines with a non-functional COQ6 gene. mdpi.comscispace.com These knockout cell models are invaluable for studying the consequences of CoQ deficiency at a cellular level. mdpi.comscispace.com By creating a specific block in the pathway, scientists can observe the accumulation of precursors, such as 3-decaprenyl-1,4-benzoquinone, and the depletion of downstream products. scispace.com This provides direct evidence for the role of Coq6 in the C5 hydroxylation step. scispace.com Furthermore, these engineered cell lines serve as critical platforms for testing potential therapeutic strategies, such as bypass therapies using analogs of the CoQ precursor that can circumvent the enzymatic block. scispace.com

Advanced Spectrometric and Chromatographic Techniques for Metabolite Identification and Quantification (e.g., HPLC)

The identification and quantification of lipophilic metabolites like this compound and other Coenzyme Q intermediates rely heavily on advanced chromatographic and spectrometric methods. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for separating these compounds from complex biological extracts. imrpress.com Due to their similar structures, intermediates in the CoQ pathway are often separated using reversed-phase columns (e.g., C8 or C18). imrpress.comsphinxsai.com

Following separation by HPLC, the metabolites are detected and quantified. Several detection methods are employed:

UV Detection: Ubiquinones have a characteristic absorbance maximum around 275 nm, allowing for their detection and quantification. imrpress.com

Electrochemical Detection (ECD): This method is highly sensitive and selective for redox-active molecules like quinones and is frequently used for analyzing CoQ in biological samples. imrpress.com

Mass Spectrometry (MS): Coupling HPLC with MS (LC-MS) or tandem MS (LC-MS/MS) provides the highest sensitivity and specificity. sphinxsai.comnih.gov It allows for the precise determination of the mass-to-charge ratio of the metabolites, confirming their identity and enabling accurate quantification, often with the use of an internal standard like Coenzyme Q9. nih.goveur.nl

These methods are essential for determining the metabolic profile of cells under different conditions, such as in genetic mutants where specific pathway intermediates may accumulate. nih.gov For instance, HPLC analysis of coq6 mutants shows an accumulation of the precursor 3-hexaprenyl-4-hydroxybenzoic acid, confirming the functional role of the Coq6 enzyme. nih.gov

Table 2: Chromatographic and Spectrometric Methods for CoQ Intermediate Analysis

TechniquePrincipleApplication in CoQ Pathway AnalysisReference
HPLC-UVSeparation based on polarity, detection via UV absorbance.Quantification of CoQ and its precursors in pharmaceuticals and biological samples. imrpress.com
HPLC-ECDSeparation combined with electrochemical detection of redox-active compounds.Highly sensitive and selective analysis of CoQ10 in plasma and tissues. imrpress.com
LC-MS/MSSeparation by liquid chromatography followed by mass analysis for identification and quantification.Sensitive and specific quantification of oxidized and reduced forms of CoQ10 and its intermediates. sphinxsai.comnih.govnih.gov

Computational Modeling and Bioinformatics for Pathway Prediction and Enzyme Characterization (e.g., AlphaFold2, BridgIT)

In the absence of experimentally determined crystal structures for many enzymes in the CoQ pathway, computational modeling and bioinformatics have become indispensable tools. For Coq6, homology modeling has been used to construct three-dimensional structural models based on the known structures of related FAD-dependent monooxygenases. plos.orgnih.gov

These models serve as a basis for further computational analyses:

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of the Coq6-FAD complex and to assess the stability of the modeled structure. plos.orgnih.gov

Substrate Docking: Computational docking is used to predict how substrates, like the precursors to this compound, bind within the enzyme's active site. plos.orgnih.gov This has led to the identification of a putative substrate access channel and key amino acid residues involved in substrate binding. plos.orgnih.gov These computational predictions can then be validated experimentally through site-directed mutagenesis. plos.org

Structure Prediction Databases: Tools like AlphaFold have generated highly accurate predicted structures for millions of proteins, including those in the CoQ biosynthesis pathway like COQ6. ebi.ac.ukebi.ac.ukdeepmind.google These predicted structures are publicly available in databases and provide valuable structural insights that can guide experimental research. ebi.ac.uknih.gov

Bioinformatics tools are also used for pathway analysis, predicting protein function from sequence homology, and analyzing evolutionary relationships among CoQ biosynthetic enzymes. anr.frfrontiersin.org

'-omics' Approaches in Analyzing this compound Metabolism (e.g., Proteomics, Metabolomics)

'-Omics' approaches provide a global view of molecules in a biological system. The study of the Coenzyme Q biosynthetic pathway, which involves genes, proteins, and lipid metabolites, is particularly well-suited for multi-omics integration. nih.govwustl.edu

Metabolomics: This is the large-scale study of small molecules, or metabolites, within cells, biofluids, or tissues. In the context of this compound, metabolomics is used to identify and quantify the full spectrum of CoQ intermediates. When a gene in the pathway is mutated, metabolomic analysis can reveal the specific intermediate that accumulates, thereby pinpointing the site of the metabolic block. For example, in coq6 mutants, the precursor 3-hexaprenyl-4-hydroxybenzoic acid accumulates. nih.gov

Proteomics: This is the large-scale analysis of proteins. Proteomics can be used to quantify the levels of all the COQ enzymes that form the CoQ biosynthetic complex, known as the "CoQ-synthome". nih.gov Studies have used proteomics to show that the absence of one COQ protein can lead to the instability and degradation of other proteins in the complex. nih.gov Furthermore, proteomic analysis of tissues from obese individuals has revealed reduced levels of mitochondrial proteins, including COQ9, an accessory protein in the CoQ pathway. mdpi.com

Integrating these omics datasets provides a comprehensive understanding of how genetic defects lead to changes in protein levels, which in turn alter the metabolic flux through the pathway involving this compound, ultimately resulting in Coenzyme Q deficiency. nih.govmdpi.com

Future Directions and Open Questions in 3 Demethylubiquinol 6 Research

Elucidation of Regulatory Mechanisms Governing 3-Demethylubiquinol-6 Homeostasis

The cellular levels of Coenzyme Q, and consequently its precursor this compound, are meticulously controlled to match the cell's requirements for bioenergetic metabolism and antioxidant defense. researchgate.netnih.gov However, the precise mechanisms governing the homeostasis of pathway intermediates are still being unraveled. Future research is needed to fully elucidate the complex regulatory network that maintains the delicate balance of this compound.

Key open questions in this area include:

Feedback Regulation: While feedback inhibition is a common regulatory strategy in metabolic pathways, its specific role in controlling the flux through the CoQ biosynthesis pathway at the level of this compound is not fully characterized. It is known that metabolites of farnesyl pyrophosphate, a precursor for the isoprenoid tail, can exert feedback control on the mevalonate (B85504) pathway. nih.gov Understanding if and how this compound or its downstream products signal back to earlier enzymatic steps is a critical area for investigation.

Transcriptional and Post-Translational Control: The expression of COQ genes is upregulated in response to metabolic shifts and oxidative stress, often mediated by specific transcription factors. researchgate.netnih.gov A crucial regulatory point involves a phosphorylation cycle that modulates the final steps of CoQ biosynthesis. researchgate.netnih.gov In yeast, the dephosphorylation of Coq7p, the enzyme acting on the precursor to this compound, is required to increase the synthesis rate when CoQ is needed. nih.gov The interplay between transcriptional activation and post-translational modifications, such as the phosphorylation state of CoQ synthome components, in response to varying levels of intermediates like this compound needs more detailed investigation.

Substrate Channeling and Metabolon Dynamics: The enzymes for CoQ biosynthesis are thought to assemble into a multi-protein complex, or "synthome," in the inner mitochondrial membrane. mdpi.com This complex may facilitate substrate channeling, where intermediates are passed directly from one enzyme to the next. How the assembly, stability, and activity of this synthome are regulated to control the concentration of intermediates like this compound remains an important open question.

Regulatory FactorKnown/Hypothesized Role in CoQ HomeostasisReference
Nutrient Availability Alters expression of COQ genes to match bioenergetic demand. researchgate.netnih.gov
Oxidative Stress Induces specific COQ gene expression via stress transcription factors. researchgate.netnih.gov
Coq7p Phosphorylation Regulates the rate of the final steps of CoQ biosynthesis. Dephosphorylation increases the synthesis rate. nih.gov
Coq8p (UbiB) Atypical kinase proposed to regulate the stability and activity of the CoQ synthome. mdpi.com
Feedback Inhibition Potential mechanism for controlling precursor supply, as seen with farnesyl pyrophosphate metabolites. nih.gov

Discovery of Novel Enzymes and Pathways Interacting with this compound

The known biosynthetic pathway provides a framework, but the full network of interactions involving CoQ intermediates is likely more extensive. This compound is methylated by the enzyme Coq3 (UbiG in prokaryotes) to form ubiquinol-6. researchgate.netyeastgenome.org While this specific step is defined, the broader interactome is not completely mapped.

Future research should focus on:

Identifying Novel Synthome Components: Not all proteins associated with the CoQ synthome have a defined enzymatic function. mdpi.com For example, COQ4 is essential but has no identified catalytic activity, possibly acting as a stabilizer. mdpi.com Proteomic and genetic screening approaches could identify new proteins that interact with the synthome and potentially influence the processing or localization of this compound.

Exploring Metabolic Cross-Talk: Mitochondria are hubs of cellular metabolism, integrating pathways like fatty acid oxidation, amino acid catabolism, and nucleotide synthesis. nih.govfrontiersin.org CoQ is a cofactor for several of these pathways. nih.gov Investigating whether this compound or other CoQ intermediates have roles beyond the direct biosynthetic route, perhaps as signaling molecules or substrates for yet-unknown enzymes in other pathways, is a promising avenue.

Uncharacterized Modifying Enzymes: The biosynthesis of CoQ involves a series of hydroxylations and methylations. frontiersin.orgd-nb.info While the primary enzymes are known, the potential for alternative or modifying enzymes, particularly under specific cellular conditions or in different organisms, exists. The search for enzymes that might act on this compound could reveal new layers of metabolic regulation.

Systems Biology Approaches to Comprehend this compound Dynamics within Complex Biological Networks

To fully understand the role and regulation of this compound, it must be viewed within the context of the entire cellular system. Systems biology, which integrates experimental 'omics' data with computational modeling, provides a powerful framework for this holistic approach. frontiersin.orgnih.gov

Future directions in this field include:

Genome-Scale Metabolic Models (GEMs): GEMs are computational representations of an organism's entire metabolic network. frontiersin.orgnih.gov These models can be used to simulate metabolic fluxes and predict the effects of genetic or environmental perturbations. nih.gov By incorporating detailed representations of the CoQ biosynthetic pathway, GEMs can help predict how changes in one part of the network (e.g., central carbon metabolism) affect the dynamics and steady-state levels of intermediates like this compound. uminho.pt

Integrative 'Omics' Analysis: Combining data from genomics, transcriptomics, proteomics, and metabolomics can provide a multi-layered view of how the cell regulates CoQ biosynthesis. frontiersin.orgnih.gov For instance, by correlating changes in the abundance of CoQ pathway transcripts and proteins with measured levels of this compound under different conditions, researchers can identify key regulatory nodes and previously unknown interactions.

Dynamic Modeling of Biological Networks: Cellular processes are dynamic, yet many models represent a steady state. Developing dynamic models of the CoQ pathway and its integration into larger biological networks can help elucidate how the system responds over time to stimuli. plos.orgaps.org This approach can capture the transient behavior of intermediates and reveal how the network maintains robustness and adapts to change, offering insights into the principles governing metabolic homeostasis. asm.org

Q & A

Basic Research Questions

Q. How can researchers design reproducible experiments for synthesizing 3-Demethylubiquinol-6 with high purity?

  • Methodological Answer :

  • Step 1 : Reference literature protocols for ubiquinone derivatives to identify core reaction conditions (e.g., solvent systems, catalysts) and adapt them for demethylation steps .
  • Step 2 : Optimize purification methods (e.g., column chromatography, recrystallization) by monitoring purity via HPLC or LC-MS. Include detailed parameters (e.g., mobile phase, flow rate) in the experimental section to ensure reproducibility .
  • Step 3 : Validate synthetic success using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Cross-reference spectral data with existing databases to confirm structural integrity .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Use λ~275 nm (typical for quinones) to quantify concentration and monitor redox states .
  • NMR Analysis : Assign peaks using 2D techniques (COSY, HSQC) to distinguish methyl groups and verify demethylation .
  • HPLC-PDA/MS : Pair reverse-phase chromatography with photodiode array detection to assess purity and stability under varying pH/temperature .

Q. How should researchers assess the stability of this compound under physiological conditions?

  • Methodological Answer :

  • Experimental Design : Incubate the compound in buffers (pH 4–8) and simulate physiological temperatures (37°C). Sample at intervals (0, 6, 24, 48 hrs) .
  • Analytical Tools : Quantify degradation products via LC-MS and compare with control samples. Use kinetic modeling (e.g., first-order decay) to estimate half-life .

Advanced Research Questions

Q. How can contradictions in reported biochemical activity data for this compound be resolved?

  • Methodological Answer :

  • Data Audit : Compare experimental conditions across studies (e.g., cell lines, assay protocols, compound concentrations). Highlight variables like oxygen tension (critical for quinone redox cycling) .
  • Meta-Analysis : Use statistical tools (e.g., random-effects models) to assess heterogeneity. If discrepancies persist, conduct controlled side-by-side experiments under standardized conditions .

Q. What strategies are effective for comparing the efficacy of this compound with structurally analogous ubiquinones?

  • Methodological Answer :

  • Comparative Assays : Design dose-response studies in parallel (e.g., mitochondrial respiration assays, ROS scavenging). Normalize results to molar concentrations and account for bioavailability differences .
  • Computational Modeling : Use molecular docking to predict binding affinities to target proteins (e.g., Complex III). Validate predictions with in vitro enzyme inhibition assays .

Q. How should researchers address discrepancies between in vitro and in vivo activity of this compound?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure plasma/tissue concentrations post-administration to assess bioavailability. Correlate with in vitro IC50 values .
  • Metabolite Tracking : Use radiolabeled compounds or stable isotope tracing to identify active metabolites that may contribute to in vivo effects .

Methodological Guidelines from Evidence

  • Experimental Reproducibility : Document all synthetic and analytical procedures with granular detail (e.g., instrument settings, reagent batches) to enable replication .
  • Ethical Reporting : Disclose contradictory data transparently and avoid selective omission to maintain academic integrity .
  • Literature Integration : Use tools like SciFinder to cross-validate spectral data and reaction conditions against primary sources .

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